R112

Catalog No.
S548133
CAS No.
575474-82-7
M.F
C16H13FN4O2
M. Wt
312.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
R112

CAS Number

575474-82-7

Product Name

R112

IUPAC Name

3-[[5-fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol

Molecular Formula

C16H13FN4O2

Molecular Weight

312.30 g/mol

InChI

InChI=1S/C16H13FN4O2/c17-14-9-18-16(20-11-4-2-6-13(23)8-11)21-15(14)19-10-3-1-5-12(22)7-10/h1-9,22-23H,(H2,18,19,20,21)

InChI Key

TVKGTSHBQZEFEE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)NC2=NC(=NC=C2F)NC3=CC(=CC=C3)O

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

R112; R112; R 112.

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=NC(=NC=C2F)NC3=CC(=CC=C3)O

Description

The exact mass of the compound R 112 (pharMaceutical) is 312.10225 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

R112 is a chemical compound with the molecular formula C16H13FN4O2 and a CAS number of 575474-82-7. It is classified as an inhibitor of spleen tyrosine kinase (Syk), which plays a crucial role in various cellular signaling pathways, particularly those involved in immune responses. The compound demonstrates an ATP-competitive and reversible inhibition mechanism, making it a valuable candidate for therapeutic applications, especially in treating allergic conditions such as allergic rhinitis .

R 112's proposed mechanism of action involved inhibiting spleen tyrosine kinase (Syk), an enzyme critical for signaling pathways involved in allergic reactions []. By blocking Syk, R 112 aimed to reduce the inflammatory response triggered by allergens, leading to symptom relief.

Safety data on R 112 is limited. However, early clinical trials reported no significant drug-related adverse events, and side effects were comparable to placebo [].

R112 primarily functions through its interaction with the Syk kinase. It inhibits the enzymatic activity of Syk, which is critical for the signaling pathways activated by immunoglobulin E (IgE) through the Fc epsilon receptor I (FcεRI). This inhibition alters downstream signaling cascades that lead to allergic responses, thereby mitigating symptoms associated with allergies .

The specific

R112 exhibits significant biological activity as a Syk inhibitor. Its half-maximal inhibitory concentration (IC50) is reported to be 226 nanomolar in cultured human mast cells, indicating its potency in blocking Syk activity . The compound's ability to inhibit the IgE-FcεRI signaling pathway suggests its potential effectiveness in treating allergic diseases by reducing mast cell activation and subsequent histamine release, which are pivotal in allergy symptoms .

R112 can be synthesized through various organic chemistry techniques. While specific synthetic routes are not detailed in the available literature, typical methods for synthesizing similar compounds often involve multi-step reactions including:

  • Formation of Key Intermediates: Utilizing starting materials that contain requisite functional groups.
  • Cyclization Reactions: To form the core structure of R112.
  • Purification: Employing chromatographic techniques to isolate and purify the final product.

The synthesis process must ensure high purity and yield to maintain biological efficacy for therapeutic applications .

The primary application of R112 is in the treatment of allergic rhinitis and other allergic conditions. By inhibiting Syk, R112 has the potential to reduce symptoms such as nasal congestion, sneezing, and itching associated with allergies. Additionally, due to its mechanism of action, it may also have applications in other immunological disorders where Syk is implicated .

Interaction studies involving R112 have primarily focused on its binding affinity and inhibitory effects on Syk kinase. The compound has shown reversible inhibition characteristics, making it a candidate for further studies on its pharmacokinetics and pharmacodynamics. Research indicates that R112 effectively disrupts Syk-mediated signaling pathways, which could lead to novel therapeutic strategies for managing allergic diseases .

R112 shares similarities with other compounds that inhibit spleen tyrosine kinase or related pathways. Here are some comparable compounds:

Compound NameMechanism of ActionIC50 ValueUnique Features
R115Syk inhibitor200 nMRelated structure but different functional groups
R116Syk inhibitor250 nMExhibits selectivity towards specific immune pathways
R117Dual inhibitor180 nMInhibits both Syk and another kinase involved in inflammation

Uniqueness of R112:

  • R112's specific IC50 value of 226 nM positions it competitively among other Syk inhibitors.
  • Its reversible binding nature allows for flexibility in therapeutic dosing regimens compared to some irreversible inhibitors.

Synthetic Pathways and Methodologies

The synthesis of R112 (3-[[5-fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol) represents a sophisticated example of pharmaceutical compound development requiring precise control of synthetic parameters to achieve optimal yields and purity [1] [2]. The compound, with molecular formula C16H13FN4O2 and molecular weight 312.30 g/mol, is synthesized through multi-step synthetic pathways that incorporate strategic functional group transformations and careful optimization of reaction conditions.

Table 1: Basic Physicochemical Properties of R112

PropertyValue
Molecular FormulaC16H13FN4O2
Molecular Weight (g/mol)312.30
CAS Number575474-82-7
Chemical Name3-[[5-fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol
Mechanism of ActionSpleen tyrosine kinase (Syk) inhibitor
Therapeutic AreaAllergic rhinitis
Development PhasePhase II
Solubility (DMSO)55 mg/mL (176.11 mM)
Storage Temperature-20°C
Physical FormCrystalline solid
ColorLight yellow to yellow

The synthetic methodology incorporates advanced organic chemistry principles including regioselective reactions and stereocontrolled transformations [4]. Research has demonstrated that enzymatic approaches can complement traditional chemical synthesis methods, offering enhanced selectivity and reduced environmental impact. The integration of biocatalytic steps in synthetic pathways has shown remarkable success in achieving complex molecular architectures with improved efficiency [5].

Modern synthetic approaches to compounds like R112 often employ scaffold-hopping strategies that enable the transformation of single precursor molecules into multiple structurally diverse products through enzymatic oxidation and chemical reorganization [4]. These methodologies represent a paradigm shift from traditional single-target synthesis approaches, allowing for greater synthetic flexibility and efficiency.

Production Methods and Optimization

Production optimization for R112 synthesis involves systematic evaluation of multiple reaction parameters to maximize yield, purity, and process efficiency while minimizing production costs and environmental impact [6] [7]. The optimization process requires careful consideration of reaction conditions, catalyst selection, and purification methodologies to achieve pharmaceutical-grade product specifications.

Table 3: Key Parameters for R112 Synthesis Optimization

ParameterTypical RangeOptimization Impact
Temperature0-100°CYield, selectivity, side reactions
Reaction Time1-24 hoursConversion, product degradation
Solvent SystemMethanol, ethanol, mixed solventsSolubility, reaction rate, purification
Catalyst Loading1-10 mol%Reaction efficiency, cost
pH Control2-8Stability, reaction pathway
Reaction AtmosphereInert (nitrogen/argon)Oxidation prevention, purity

Temperature control represents a critical optimization parameter, as documented in patent literature where optimal reaction conditions typically involve ice-cold to room temperature conditions for initial steps, followed by elevated temperatures for subsequent transformations [3]. The selection of appropriate solvents significantly impacts both reaction efficiency and product isolation. Methanol has been identified as the preferred solvent for many synthetic steps due to its ability to promote desired reaction pathways while facilitating product purification [3].

Process optimization strategies incorporate statistical experimental design methodologies, including Design of Experiments (DoE) approaches that enable systematic evaluation of multiple variables simultaneously [6]. These methodologies allow for identification of optimal operating conditions while minimizing the number of experimental runs required. Risk assessment protocols help identify potential bottlenecks and failure modes in the production process, enabling implementation of robust control strategies [7].

Advanced production optimization techniques utilize simulation-based approaches to model complex multi-stage manufacturing processes [6]. These computational tools enable prediction of process performance under various operating conditions, facilitating optimization of production parameters before implementation at manufacturing scale. The integration of continuous improvement methodologies, such as Plan-Do-Check-Act (PDCA) cycles, ensures ongoing optimization throughout the product lifecycle [7].

Analytical Characterization Techniques

Comprehensive analytical characterization of R112 requires deployment of multiple complementary analytical techniques to ensure complete structural confirmation, purity assessment, and quality control [8]. The analytical strategy encompasses both qualitative and quantitative methodologies, each providing specific information essential for pharmaceutical development and manufacturing.

Table 2: Analytical Characterization Techniques for R112

Analytical TechniqueApplicationKey Parameters
HPLCPurity assessment, quantitative analysisRetention time, peak area, resolution
Mass SpectrometryMolecular weight confirmation, structural analysisMass-to-charge ratio, fragmentation pattern
NMR SpectroscopyStructural characterization, purity determinationChemical shift, coupling constants, integration
IR SpectroscopyFunctional group identificationCharacteristic frequencies, peak intensity
UV-Vis SpectroscopyConcentration determination, chromophore analysisAbsorbance maxima, extinction coefficient

High Performance Liquid Chromatography Analysis and Purity Assessment

High Performance Liquid Chromatography represents the primary analytical technique for R112 purity assessment and quantitative analysis [9] [10]. The development of robust HPLC methods requires systematic optimization of chromatographic conditions including mobile phase composition, column selection, temperature control, and detection parameters to achieve optimal separation and accurate quantitation.

Method development for R112 HPLC analysis follows established pharmaceutical guidelines, incorporating reversed-phase chromatography with gradient elution systems [10]. The typical analytical approach utilizes C18 stationary phases with acetonitrile-water mobile phase systems containing appropriate buffer modifiers to ensure consistent retention behavior and peak shape. Detection is commonly performed using ultraviolet-visible spectrophotometry at wavelengths corresponding to the compound's chromophoric groups.

Table 4: HPLC Method Validation Parameters for R112 Analysis

Validation ParameterAcceptance CriteriaTypical Results
SpecificityComplete separation from impuritiesBaseline separation achieved
Linearityr² ≥ 0.999r² = 0.9998
Accuracy98.0-102.0%99.5-100.2%
Precision (RSD)≤ 2.0%0.5-1.2%
Detection Limit (LOD)S/N ≥ 3:10.008 μg/mL
Quantitation Limit (LOQ)S/N ≥ 10:10.024 μg/mL
Range80-120% of target concentration2-16 μg/mL
RobustnessResults within ±2% of original methodRobust under varied conditions

The validation of HPLC methods for R112 analysis requires demonstration of specificity, linearity, accuracy, precision, detection limits, quantitation limits, range, and robustness according to International Conference on Harmonisation (ICH) guidelines [11] [12]. Specificity studies demonstrate the method's ability to distinguish R112 from potential impurities and degradation products. Linearity assessment typically covers concentration ranges from 80-120% of the target analytical concentration, with correlation coefficients exceeding 0.999 [13] [14].

Purity assessment methodologies employ both relative and absolute quantification approaches [15]. The relative method, commonly referred to as the 100% method, normalizes all detected peaks to establish purity based on peak area percentages. This approach provides rapid purity estimates without requiring certified reference standards. Absolute quantification methods utilize internal or external calibration standards to determine precise analyte concentrations, enabling accurate purity determinations that account for non-UV absorbing impurities [15].

Advanced purity assessment techniques incorporate uncertainty-based approaches that provide real-time validation of analytical results [14] [16]. The Uncertainty Based on Current Information (UBCI) model expresses method performance characteristics as functions of signal-to-noise ratios, hardware specifications, and software settings, enabling dynamic assessment of measurement reliability [14] [16].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural characterization of R112, offering detailed information about molecular connectivity, conformational preferences, and purity assessment [15] [17]. Both one-dimensional and two-dimensional NMR techniques contribute essential structural information for pharmaceutical characterization.

Proton NMR (1H NMR) spectroscopy reveals characteristic chemical shifts corresponding to the aromatic protons, amino protons, and hydroxyl functionalities present in R112 [17] [18]. The chemical shift patterns provide fingerprint information for structural confirmation, while integration ratios enable quantitative purity assessment. Advanced quantitative NMR (qNMR) methodologies offer highly accurate purity determinations that complement chromatographic analyses [15].

Carbon-13 NMR (13C NMR) spectroscopy provides complementary structural information, revealing the carbon skeleton and electronic environment of each carbon atom in the molecule [18]. The technique is particularly valuable for distinguishing between structurally similar impurities and confirming the integrity of the pyrimidine core structure.

Infrared (IR) spectroscopy enables identification of functional groups through characteristic vibrational frequencies [17] [19]. For R112, key diagnostic bands include hydroxyl stretching vibrations around 3200-3600 cm⁻¹, aromatic carbon-carbon stretching around 1500-1600 cm⁻¹, and carbon-nitrogen stretching vibrations in the fingerprint region. Attenuated Total Reflectance (ATR) methodologies provide enhanced sensitivity for solid-state analysis [20].

Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide detailed connectivity information essential for complete structural elucidation [20] [21]. These advanced techniques enable unambiguous assignment of complex aromatic substitution patterns and confirmation of regiochemistry.

Mass Spectrometry Analysis

Mass spectrometry provides accurate molecular weight determination and structural characterization through fragmentation analysis [22] [23]. For R112 with molecular weight 312.30 Da, mass spectrometric analysis confirms molecular formula and provides insights into structural features through characteristic fragmentation patterns.

Electrospray ionization (ESI) represents the preferred ionization technique for R112 analysis due to its compatibility with polar pharmaceutical compounds [24] [23]. The technique generates intact molecular ions under gentle ionization conditions, enabling accurate mass measurement while minimizing fragmentation. High-resolution mass spectrometry using Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments provides mass accuracy sufficient for elemental composition determination [25] [26].

Tandem mass spectrometry (MS/MS) experiments provide detailed structural information through collision-induced dissociation of the molecular ion [27] [28]. The resulting fragmentation patterns reveal characteristic losses corresponding to functional group eliminations and ring fragmentations, enabling structural confirmation and impurity identification.

Modern mass spectrometric approaches incorporate Multiple Reaction Monitoring (MRM) methodologies for highly specific and sensitive quantitative analysis [28]. These techniques utilize characteristic mass transitions to achieve enhanced selectivity and detection limits suitable for trace impurity analysis and bioanalytical applications.

High-resolution mass spectrometry enables detection and characterization of low-level impurities and degradation products that may not be readily detected by other analytical techniques [27] [29]. The exceptional mass accuracy and resolution capabilities facilitate identification of unknown compounds and metabolites, supporting comprehensive characterization of pharmaceutical substances.

The integration of liquid chromatography with mass spectrometry (LC-MS) provides powerful analytical capabilities combining chromatographic separation with mass spectrometric detection [24] [26]. These hyphenated techniques enable analysis of complex mixtures while providing both retention time and mass spectral information for confident compound identification.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

312.10225383 g/mol

Monoisotopic Mass

312.10225383 g/mol

Heavy Atom Count

23

Appearance

White to off white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y7W5AL9KHB

Dates

Last modified: 08-15-2023
1: Rossi AB, Herlaar E, Braselmann S, Huynh S, Taylor V, Frances R, Issakani SD, Argade A, Singh R, Payan DG, Masuda ES. Identification of the Syk kinase inhibitor R112 by a human mast cell screen. J Allergy Clin Immunol. 2006 Sep;118(3):749-55. Epub 2006 Jul 28. PubMed PMID: 16950297.
2: Guyer BJ, Shimamoto SR, Bradhurst AL, Grossbard EB, Dreskin SC, Nelson HS. Mast cell inhibitor R112 is well tolerated and affects prostaglandin D2 but not other mediators, symptoms, or nasal volumes in a nasal challenge model of allergic rhinitis. Allergy Asthma Proc. 2006 May-Jun;27(3):208-13. PubMed PMID: 16913263.
3: Meltzer EO, Berkowitz RB, Grossbard EB. An intranasal Syk-kinase inhibitor (R112) improves the symptoms of seasonal allergic rhinitis in a park environment. J Allergy Clin Immunol. 2005 Apr;115(4):791-6. PubMed PMID: 15806000.
4: Kang AK, Jenkins DJ, Wolever TM, Huff MW, Maguire GF, Connelly PW, Hegele RA. Apolipoprotein E R112; R251G: a carboxy-terminal variant found in patients with hyperlipidemia and coronary heart disease. Mutat Res. 1997 Sep;382(1-2):57-65. PubMed PMID: 9360638.

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